1,2-Bis(trimethylsilyl)benzene

C–H activation Iridium catalysis Boronic ester synthesis

1,2-Bis(trimethylsilyl)benzene (CAS 17151-09-6) is an organosilicon compound (C₁₂H₂₂Si₂, MW 222.47) in which two adjacent (ortho) hydrogen atoms on a benzene ring are replaced by trimethylsilyl (TMS) groups. It exists as a liquid at 20 °C and is commercially available at 98% purity.

Molecular Formula C12H22Si2
Molecular Weight 222.47 g/mol
CAS No. 17151-09-6
Cat. No. B095815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(trimethylsilyl)benzene
CAS17151-09-6
Synonyms1,2-bis(trimethylsilyl)benzene
Molecular FormulaC12H22Si2
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C
InChIInChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3
InChIKeyYHMJZIJXVNRXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(trimethylsilyl)benzene (CAS 17151-09-6): Procurement-Grade Specifications and Research Utility


1,2-Bis(trimethylsilyl)benzene (CAS 17151-09-6) is an organosilicon compound (C₁₂H₂₂Si₂, MW 222.47) in which two adjacent (ortho) hydrogen atoms on a benzene ring are replaced by trimethylsilyl (TMS) groups [1]. It exists as a liquid at 20 °C [1] and is commercially available at 98% purity . Unlike its meta and para regioisomers, the ortho substitution pattern is structurally essential for the compound‘s primary research application: serving as a key starting material for synthesizing benzyne precursors, hypervalent iodine reagents, and certain Lewis acid catalysts and luminophores [2].

Why 1,2-Bis(trimethylsilyl)benzene (CAS 17151-09-6) Cannot Be Replaced by Its Meta or Para Isomers in Aryne Chemistry


In-class substitution with the 1,3- or 1,4-bis(trimethylsilyl)benzene regioisomers (CAS 14595-77-8 and 13183-70-5) fails for the primary research application of this compound. Only the ortho-disubstituted 1,2-isomer possesses the adjacent silyl groups required to serve as a direct precursor for 2-(trimethylsilyl)phenyl hypervalent iodine reagents, which generate benzyne under mild, fluoride-induced conditions [1]. The 1,4-isomer is instead utilized as a precursor for silicon carbide coatings via CVD , and the 1,3-isomer acts as a Lewis acid — applications that are structurally divergent from ortho-benzyne generation. Procurement of the incorrect regioisomer will render standard benzyne precursor synthesis protocols inoperable.

Quantitative Differentiation Evidence: 1,2-Bis(trimethylsilyl)benzene (17151-09-6) vs. Comparators


Ir-Catalyzed C–H Borylation: 1,2-Bis(trimethylsilyl)benzene Enables 70% Yield of Functionalized Boronic Ester

1,2-Bis(trimethylsilyl)benzene undergoes iridium-mediated C–H activation with bis(pinacolato)diborane to yield 4-Bpin-1,2-bis(trimethylsilyl)benzene (8). This borylated derivative serves as a versatile Suzuki coupling reagent [1]. In contrast, the 1,3- and 1,4-bis(trimethylsilyl)benzene regioisomers lack the ortho-directing structural geometry to undergo analogous C–H borylation at the 4-position and are not established substrates for generating comparable borylated intermediates in benzyne precursor synthesis pathways.

C–H activation Iridium catalysis Boronic ester synthesis Suzuki coupling precursors

Hypervalent Iodine Precursor Efficiency: Benzyne Generation from 1,2-Bis(trimethylsilyl)benzene-Derived Reagent Outperforms Traditional Precursors

The hypervalent iodine-benzyne precursor (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate (10), synthesized from 1,2-bis(trimethylsilyl)benzene, generates benzyne under mild, neutral conditions at room temperature with Bu₄NF [1]. This precursor shows superior efficiency compared to traditional benzyne sources including benzenediazonium-2-carboxylate, o-dihalobenzenes (1-bromo-2-fluorobenzene, 1,2-dibromobenzene), and 2-(trimethylsilyl)phenyl triflate [2]. Reaction with furan trapping agent indicates quantitative benzyne generation [1].

Benzyne generation Hypervalent iodine Aryne chemistry Fluoride activation

Synthesis Safety and Yield: DMI-Based Method Achieves High Yield Without Carcinogenic HMPA

A practical synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene and Me₃SiCl using a Mg/CuCl hybrid metal with LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) provides a high yield under mild conditions [1]. This method explicitly replaces the traditional approach using toxic hexamethylphosphoramide (HMPA), a known carcinogen [2]. The alternative benzyne precursor route starting from 1,2-dibromobenzene (via 2-(hydroxydimethylsilyl)phenyliodonium triflate) also avoids HMPA but requires three synthetic steps [2].

Green chemistry Process safety Organosilicon synthesis HMPA replacement

Ortho-Substituent Steric Acceleration: 1,2-Bis(trimethylsilyl)benzene Reactivity Distinguishes It from Mono-TMS Analogs

Kinetic studies on the protodesilylation of ortho-substituted phenyltrimethylsilanes reveal that o-bis(trimethylsilyl)benzene exhibits uniquely high reactivity attributed to steric acceleration between the adjacent TMS groups [1]. In contrast, the o-fluoro analog o-FC₆H₄·SiMe₃ shows anomalously low reactivity (kᵣₑₗ = 7.3 × 10⁻² vs. phenyltrimethylsilane) [1]. The second TMS group in the ortho position creates steric crowding that accelerates aryl–Si bond cleavage, a property absent in mono-TMS or para-bis-TMS derivatives.

Protodesilylation kinetics Steric acceleration Structure-reactivity relationships Aryl-silicon bond cleavage

Procurement-Driven Application Scenarios for 1,2-Bis(trimethylsilyl)benzene (17151-09-6)


Synthesis of Hypervalent Iodine Benzyne Precursors for Aryne Cycloaddition Chemistry

1,2-Bis(trimethylsilyl)benzene is the essential starting material for preparing (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, which generates benzyne quantitatively under mild, fluoride-induced conditions at room temperature [1]. This enables Diels–Alder cycloadditions and other aryne trapping reactions that are incompatible with traditional benzyne precursors such as benzenediazonium-2-carboxylate or o-dihalobenzenes requiring harsh conditions [2]. This scenario applies to medicinal chemistry, natural product synthesis, and materials science where controlled benzyne generation is critical.

C–H Borylation for Boronic Ester-Functionalized Building Blocks

Through iridium-catalyzed C–H activation with bis(pinacolato)diborane, 1,2-bis(trimethylsilyl)benzene yields 4-Bpin-1,2-bis(trimethylsilyl)benzene in 70% isolated yield [3]. This borylated derivative serves as a versatile Suzuki coupling partner, enabling the construction of complex biaryl architectures for pharmaceutical intermediates, organic electronic materials, and ligand synthesis. The 1,3- and 1,4-bis(trimethylsilyl)benzene isomers do not support this ortho-directed borylation pathway.

Sequential Functionalization via Bromo-, Boryl-, and Stannyl-Derivatives

1,2-Bis(trimethylsilyl)benzene enables a modular, multi-step functionalization sequence: C–H borylation to the boronic ester (70% yield), conversion to the bromo-derivative with CuBr₂, lithium-bromine exchange followed by Me₃SnCl addition to yield the stannyl derivative [3]. These intermediates are applied in Suzuki and Stille cross-coupling reactions for constructing substituted biaryls, tetrasilylbiphenyl derivatives, and extended π-conjugated materials with electron-rich or electron-poor coupling partners [3].

Green Chemistry-Compliant Arylsilane Procurement and Synthesis

Procurement of 1,2-bis(trimethylsilyl)benzene manufactured via the DMI-based Mg/CuCl/LiCl method ensures compliance with institutional chemical safety mandates by avoiding carcinogenic HMPA [4]. This method provides high yield under mild conditions and is also applicable to the synthesis of substituted 1,2-bis(trimethylsilyl)benzenes and poly(trimethylsilyl)benzenes [4]. This scenario supports procurement officers and laboratory safety committees seeking greener, safer organosilicon reagents.

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